6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one

Structural Differentiation Regioisomerism SAR

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one (CAS 941948-29-4) is a fully synthetic, small-molecule heterocycle belonging to the piperazine-pyridazinone class. It possesses a molecular formula of C₂₂H₂₁ClN₄O₃ and a molecular weight of 424.9 g/mol.

Molecular Formula C22H21ClN4O3
Molecular Weight 424.89
CAS No. 941948-29-4
Cat. No. B2440833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one
CAS941948-29-4
Molecular FormulaC22H21ClN4O3
Molecular Weight424.89
Structural Identifiers
SMILESCOC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C4=CC=CC=C4
InChIInChI=1S/C22H21ClN4O3/c1-30-19-15-20(28)27(16-7-3-2-4-8-16)24-21(19)22(29)26-13-11-25(12-14-26)18-10-6-5-9-17(18)23/h2-10,15H,11-14H2,1H3
InChIKeyNFEADJSIJVNJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one (CAS 941948-29-4): Procurement-Relevant Identity and Physicochemical Baseline


6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one (CAS 941948-29-4) is a fully synthetic, small-molecule heterocycle belonging to the piperazine-pyridazinone class [1]. It possesses a molecular formula of C₂₂H₂₁ClN₄O₃ and a molecular weight of 424.9 g/mol [1]. Computed physicochemical descriptors include a calculated logP (XLogP3-AA) of 3.3, a topological polar surface area of 65.5 Ų, zero hydrogen bond donors, and four rotatable bonds, collectively defining its drug-like property space [1]. Its structural architecture features a 5-methoxy-2-phenylpyridazin-3(2H)-one core linked via a carbonyl bridge to a 4-(2-chlorophenyl)piperazine moiety, an arrangement that embeds a chloro-substituted arylpiperazine pharmacophore within a pyridazinone scaffold [1].

Why Generic Piperazine-Pyridazinone Analogs Cannot Substitute for 6-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one in Defined Pharmacological Studies


Within the piperazine-pyridazinone chemical space, subtle variations in aryl substitution pattern, spacer length, and core ring substituents have been shown to profoundly shift receptor affinity and selectivity profiles across α₁-adrenergic, α₂-adrenergic, and 5-HT₁A serotoninergic targets [1]. The specific combination present in this compound—a 2-chlorophenyl substituent on the piperazine nitrogen, a methoxy group at the pyridazinone 5-position, and a phenyl substituent at the 2-position—constitutes a precise pharmacophoric signature that is absent in the vast majority of commercially cataloged analogs. Consequently, interchanging this molecule with a seemingly similar piperazine-pyridazinone derivative without equivalent substitution geometry risks invalidating pharmacological results, making authentic CAS 941948-29-4 a non-fungible entity for scientific procurement.

Quantitative Differentiation Evidence for 6-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one Relative to Closest Analogs


Structural Orthogonality: 2-Chlorophenyl vs. 3-Chlorophenyl Regioisomer and o-Tolyl-Substituted Analog

Among the commercially indexed piperazine-pyridazinone compounds, the closest cataloged structural neighbor is 6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one, which differs at two positions: a 3-chlorophenyl (meta) rather than 2-chlorophenyl (ortho) group on the piperazine, and an o-tolyl rather than phenyl group at the pyridazinone 2-position [1]. These positional modifications alter the spatial orientation of the chlorine substituent and the steric/electronic character at the N2-aryl site—two variables that class-level SAR in arylpiperazine-pyridazinone series has demonstrated as critical determinants of receptor subtype selectivity [2]. No other cataloged analog simultaneously carries the 2-chlorophenyl-piperazine carbonyl linkage, the 5-methoxy substitution, and the unsubstituted 2-phenylpyridazinone core, establishing CAS 941948-29-4 as a structurally orthogonal entry within the accessible screening library space [1].

Structural Differentiation Regioisomerism SAR Chemical Procurement

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile Relative to Piperazine-Pyridazinone Class Range

The compound's computed logP of 3.3 (XLogP3-AA) and zero hydrogen bond donor count place it within a defined lipophilicity–hydrogen bonding quadrant of the piperazine-pyridazinone chemical space [1]. In contrast, many published piperazine-pyridazinone derivatives with demonstrated α₁-adrenergic affinity contain terminal benzodioxane, methoxyphenoxyethyl, or pyrimidinyl-piperazine moieties that introduce additional hydrogen bond acceptors and often reduce logP by 0.5–1.5 units relative to this compound [2]. The absence of hydrogen bond donors and the moderate logP of 3.3 confer a permeability and metabolic profile distinct from more polar, hydrogen-bond-capable analogs in the same scaffold class [2].

Lipophilicity Physicochemical Properties ADME Drug-likeness

Patent-Landscape Positioning: Pyridazinone-Piperazine as Privileged P2X7 and Adrenergic Scaffold with Unexploited Substitution Space

Multiple independent patent filings disclose pyridazinone compounds as P2X7 receptor inhibitors, including generic Markush structures encompassing piperazine-carbonyl-substituted pyridazinones [1]. Simultaneously, the piperazine-pyridazinone scaffold has been extensively validated as a source of α₁-adrenergic receptor antagonists, with published SAR demonstrating that both the pyridazinone ring substitution and the arylpiperazine moiety govern affinity magnitude and selectivity [2]. The specific 2-chlorophenyl-piperazine-1-carbonyl-5-methoxy-2-phenylpyridazin-3(2H)-one configuration represents an intersection of these two validated pharmacophore spaces—a combination not exemplified in the key P2X7 or α₁-AR patent disclosures [1][2]. This positions the compound as a structurally enabled probe for exploring the overlap between purinergic and adrenergic pharmacology.

P2X7 Receptor Adrenergic Receptor Patent Analysis Chemical Series

Optimal Research Application Scenarios for 6-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one (CAS 941948-29-4) Based on Differential Evidence


Medicinal Chemistry SAR Expansion of Ortho-Chlorophenyl Piperazine Pharmacophores

This compound is best deployed as a structurally distinct starting point or reference molecule for structure-activity relationship (SAR) campaigns investigating the impact of an ortho-chlorophenyl substituent on the piperazine ring within a pyridazinone scaffold. Because the closest cataloged analog carries a meta-chlorophenyl group and an o-tolyl modification, CAS 941948-29-4 uniquely enables the systematic isolation of ortho-Cl electronic and steric effects on target binding without confounding substitutions elsewhere on the core [1].

Probe Development at the P2X7–Adrenergic Receptor Intersection

The compound's structural positioning at the intersection of patent-validated P2X7 inhibitor and published α₁-adrenergic antagonist pharmacophore spaces makes it a candidate for dual-pharmacology probe studies. Procurement of this specific substitution pattern supports screening cascades designed to evaluate polypharmacology or off-target liability between purinergic and adrenergic receptor families, a strategy not feasible with analogs that occupy different substitution space within the pyridazinone-piperazine class [2][3].

Computational Docking and Pharmacophore Model Validation

The well-defined, rigid pyridazinone-piperazine scaffold, combined with the distinctive 2-chlorophenyl and 5-methoxy substitution pattern, provides an ideal test case for computational chemists validating docking poses or pharmacophore hypotheses across GPCR or ion channel targets. The compound's moderate logP (3.3) and zero hydrogen bond donor count facilitate interpretation of binding mode predictions by minimizing confounding solvation and hydrogen bonding variables [1].

Chemical Probe for Selectivity Panel Screening

As a structurally authenticated member of the piperazine-pyridazinone class with a substitution pattern not exemplified in published SAR, this compound is suitable for inclusion in receptor selectivity panels (e.g., α₁A, α₁B, α₁D, α₂ subtypes, 5-HT₁A) to benchmark selectivity fingerprints against well-characterized arylpiperazine standards. Its orthogonal substitution profile may reveal selectivity features not observed with previously characterized class members [2].

Quote Request

Request a Quote for 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.